molecular formula C18H19FN2O2 B443391 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone CAS No. 438474-62-5

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B443391
CAS No.: 438474-62-5
M. Wt: 314.4g/mol
InChI Key: OBDNXHGDUUYZIG-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the fluorophenyl and phenoxyacetyl groups in its structure imparts specific chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 1-(2-Fluorophenyl)piperazine: This intermediate can be synthesized by reacting 2-fluoroaniline with piperazine under appropriate conditions.

    Acylation Reaction: The intermediate 1-(2-Fluorophenyl)piperazine is then subjected to an acylation reaction with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial production methods for this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as its effects on specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)piperazine: This compound lacks the phenoxyacetyl group, which may result in different chemical and biological properties.

    4-(Phenoxyacetyl)piperazine: This compound lacks the fluorophenyl group, which may also lead to different properties and applications.

The presence of both the fluorophenyl and phenoxyacetyl groups in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.

Biological Activity

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 2-fluorophenyl group and a phenoxyethanone moiety. The synthesis typically involves several steps:

  • Formation of the Piperazine Ring : Ethylenediamine reacts with dihaloalkanes under basic conditions.
  • Substitution with Fluorophenyl Group : A nucleophilic aromatic substitution introduces the fluorophenyl group onto the piperazine ring.
  • Phenoxyethanone Formation : The phenoxyethanone moiety is synthesized through various coupling reactions, often involving phenolic compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth effectively. The minimum inhibitory concentrations (MICs) for related compounds were found to be in the range of 100-400 µg/mL against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound is also being investigated for its anticancer properties. A study highlighted that certain piperazine derivatives demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis .

Neuropharmacological Effects

This compound has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. It acts as a ligand for various receptors in the central nervous system, which could lead to therapeutic effects in disorders such as depression and anxiety .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The fluorophenyl group enhances binding affinity to neurotransmitter receptors, modulating their activity.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A series of piperazine derivatives were tested against Agaricus bisporus tyrosinase, revealing promising inhibitory effects with IC50 values indicating competitive inhibition mechanisms .
    CompoundIC50 (µM)Activity
    Compound 103.8Strong inhibitor
    Compound 128.9Moderate inhibitor
  • Cytotoxicity Studies : In vitro assays demonstrated that selected derivatives exhibited no cytotoxicity up to concentrations of 25 µM, indicating a favorable safety profile for further development.
  • Neuropharmacological Research : Investigations into serotonin-selective reuptake inhibitors have shown that modifications in the piperazine structure can enhance therapeutic efficacy while minimizing side effects .

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-16-8-4-5-9-17(16)20-10-12-21(13-11-20)18(22)14-23-15-6-2-1-3-7-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDNXHGDUUYZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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